molecular formula C10H17N3O2S B14190184 4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol CAS No. 875799-80-7

4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol

Katalognummer: B14190184
CAS-Nummer: 875799-80-7
Molekulargewicht: 243.33 g/mol
InChI-Schlüssel: WPMXBRDSIUMMAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol is a complex organic compound that features both thiazole and imidazolidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with imidazolidine precursors under controlled conditions. The reaction often requires specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Known for its use in organic synthesis and catalysis.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Utilized in the development of advanced materials.

Uniqueness

4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

875799-80-7

Molekularformel

C10H17N3O2S

Molekulargewicht

243.33 g/mol

IUPAC-Name

2-(1,3-dihydroxy-4,4,5,5-tetramethylimidazolidin-2-yl)-1,3-thiazole

InChI

InChI=1S/C10H17N3O2S/c1-9(2)10(3,4)13(15)8(12(9)14)7-11-5-6-16-7/h5-6,8,14-15H,1-4H3

InChI-Schlüssel

WPMXBRDSIUMMAI-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(N(C(N1O)C2=NC=CS2)O)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.